molecular formula C7H14ClNO3 B2443020 6,6-Dimethylmorpholine-2-carboxylic acid hcl CAS No. 2260937-66-2

6,6-Dimethylmorpholine-2-carboxylic acid hcl

Cat. No.: B2443020
CAS No.: 2260937-66-2
M. Wt: 195.64
InChI Key: KACGBYZOBSFNMB-UHFFFAOYSA-N
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Description

“6,6-Dimethylmorpholine-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for “6,6-Dimethylmorpholine-2-carboxylic acid;hydrochloride” is 1S/C7H13NO3.ClH/c1-7(2)4-8-3-5(11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

The molecular weight of “6,6-Dimethylmorpholine-2-carboxylic acid;hydrochloride” is 195.65 . It is a powder at room temperature .

Scientific Research Applications

Antitubercular Activity

A study on the synthesis of novel carboxamide derivatives, including a process involving the use of related morpholine compounds, demonstrated promising antitubercular activity against Mycobacterium tuberculosis. The research highlighted the synthesis of these compounds via a method that could be adapted or relevant for derivatives of 6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride, showing significant potential in the development of new antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Synthesis Methodologies

The preparation of 2,6-Dimethylmorpholine showcases synthetic methodologies that could be applicable to the synthesis or functionalization of 6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride. This study provides insights into optimizing reaction conditions for the synthesis of morpholine derivatives, which are crucial for their application in further chemical research (Huang Xiao-shan, 2009).

Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester illustrates the compound's application in peptidomimetic chemistry. This research underlines the utility of morpholine derivatives in the development of novel peptidomimetics, offering a pathway that could potentially be adapted for 6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride derivatives (Sladojevich et al., 2007).

Antihypoxic Effects

Research into the antihypoxic activity of morpholine derivatives, specifically the synthesis of N-R-amide hydrochlorides from morpholine compounds, highlights the potential biomedical applications of these chemicals. The findings suggest that certain morpholine derivatives exhibit significant antihypoxic effects, making them candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6,6-dimethylmorpholine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-3-5(11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGBYZOBSFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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